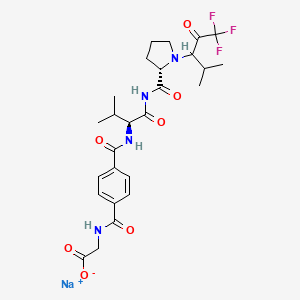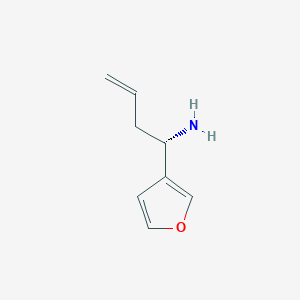![molecular formula C7H9N3 B13032154 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine CAS No. 1375302-66-1](/img/structure/B13032154.png)
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused to a pyridine ring, making it a unique scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between pyrazine-2,3-dicarbonitrile and substituted hydrazines can yield pyrrolopyrazine derivatives . Another approach involves the use of multicomponent reactions, such as the Ugi-3CR/aza Diels-Alder/N-acylation/aromatization cascade process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Analyse Chemischer Reaktionen
Types of Reactions
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various electrophiles and nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., manganese triflate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridine compounds.
Wissenschaftliche Forschungsanwendungen
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For example, pyrrolopyridine derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, migration, and angiogenesis . The compound binds to the receptor’s active site, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine include:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Exhibits various biological activities, including antimicrobial and antiviral properties.
1H-pyrrolo[2,3-b]pyridine: Studied for its potential as a fibroblast growth factor receptor inhibitor.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets
Eigenschaften
CAS-Nummer |
1375302-66-1 |
|---|---|
Molekularformel |
C7H9N3 |
Molekulargewicht |
135.17 g/mol |
IUPAC-Name |
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H9N3/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2,(H2,8,10) |
InChI-Schlüssel |
XDCBZTDTVJFJCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)N=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-chloro-2-(methylsulfanyl)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13032091.png)




![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)






![3-[Bis(tert-butoxycarbonyl)amino]pyridine](/img/structure/B13032176.png)
